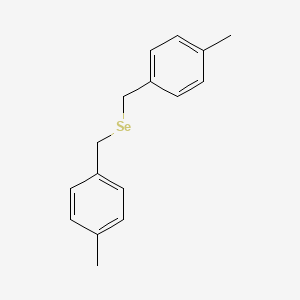

Selenide, bis(4-methylbenzyl)-

Description

Properties

CAS No. |

76698-72-1 |

|---|---|

Molecular Formula |

C16H18Se |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methylselanylmethyl]benzene |

InChI |

InChI=1S/C16H18Se/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

LBZYOLMZQHUANF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 4 Methylbenzyl Selenide and Analogous Diorganic Selenides

Strategies for Carbon-Selenium Bond Formation

The construction of the C-Se bond is fundamental to the synthesis of all organoselenium compounds. The choice of strategy depends on the desired structure (symmetrical or unsymmetrical), the nature of the organic precursors, and the required reaction conditions.

Nucleophilic Approaches to Symmetrical Selenides

Nucleophilic substitution is a classical and widely employed method for synthesizing symmetrical selenides. These reactions typically involve a nucleophilic selenium species reacting with an electrophilic carbon source, such as an alkyl or benzyl (B1604629) halide.

A common and direct route to symmetrical selenides involves the in situ reduction of elemental selenium (Se⁰) to form a nucleophilic selenide (B1212193) (Se²⁻) or diselenide (Se₂²⁻) anion. researchgate.netsemanticscholar.org Various reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) and magnesium (Mg) being prominent examples. semanticscholar.orgarkat-usa.orgajrconline.org

The reaction of elemental selenium with NaBH₄ generates sodium selenide (Na₂Se) or sodium hydrogen selenide (NaHSe). semanticscholar.orgajrconline.org These potent nucleophiles can then react with two equivalents of an appropriate alkyl halide to yield the corresponding symmetrical selenide. semanticscholar.org However, controlling the reaction to selectively produce the monoselenide over the diselenide can be a challenge. semanticscholar.org

A simple and efficient one-pot procedure has been developed for synthesizing symmetrical selenides by reacting aryl or alkyl halides with elemental selenium and magnesium metal in the absence of a catalyst. arkat-usa.org This method has been successfully applied to produce a variety of selenides in good to excellent yields. For instance, the reaction of 4-methylbenzyl chloride with selenium and magnesium affords bis(4-methylbenzyl) selenide in high yield. umich.edu The optimization of this reaction often involves using an excess of magnesium and a mixed solvent system like THF-toluene to achieve high yields in shorter reaction times. arkat-usa.org

Table 1: Synthesis of Symmetrical Selenides via Reaction of Halides with Mg and Se arkat-usa.orgumich.edu

| Entry | Halide | Product | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | n-Butyl bromide | Di-n-butyl selenide | 95 | 1 |

| 2 | Benzyl bromide | Dibenzyl selenide | 82 | 2 |

| 3 | 4-Methylbenzyl chloride | Bis(4-methylbenzyl) selenide | 85 | 2.5 |

| 4 | 4-Bromoanisole | Bis(4-methoxyphenyl) selenide | 98 | 1.5 |

Grignard reagents (RMgX) provide another robust nucleophilic pathway for the formation of C-Se bonds. acs.org The reaction of a Grignard reagent with elemental selenium powder results in the formation of an organoselenolate intermediate, RSeMgBr. arkat-usa.orgumich.edu This species can then react with an additional equivalent of an organic halide to produce a selenide. umich.edu

This method can be adapted for the synthesis of symmetrical selenides. In a one-pot approach, an aryl or alkyl bromide reacts with magnesium to form the Grignard reagent, which then reacts with elemental selenium. The resulting magnesium selenolate can subsequently react with the remaining aryl or alkyl bromide in the reaction mixture to furnish the symmetrical selenide. arkat-usa.orgumich.edu Research has shown that using a stoichiometric excess of magnesium can significantly enhance the yield of the final selenide product. umich.edu

Table 2: Effect of Magnesium Amount on the Yield of Diphenyl Selenide umich.edu

| Entry | Mg (equivalents relative to Se) | Yield (%) |

|---|---|---|

| 1 | 1 | 12 |

| 2 | 2 | 26 |

| 3 | 3 | 45 |

| 4 | 4 | 43 |

Electrophilic Selenylation Techniques

In contrast to nucleophilic methods, electrophilic selenylation involves the reaction of an electron-rich substrate, such as an alkene or arene, with an electrophilic selenium species (RSe⁺). wiley-vch.de This approach is a powerful tool for the functionalization of double bonds and the synthesis of complex molecules. researchgate.net

Electrophilic selenium reagents, such as phenylselenenyl halides (PhSeX), are often generated in situ by the oxidation of the corresponding diselenides (RSeSeR) with reagents like halogens or persulfates. wiley-vch.deresearchgate.net The reaction with an alkene proceeds through the formation of a cyclic seleniranium ion intermediate. researchgate.netsciforum.net This intermediate is then opened by a nucleophile in a stereospecific anti-addition. The nucleophile can be the solvent (e.g., water, alcohol) or an internal functional group, leading to cyclization reactions (selenocyclizations). wiley-vch.de

For example, the I₂/DMSO catalytic system can be used to generate an electrophilic selenium species from a diselenide, which then adds across a double bond in an alkene. sciforum.net This methodology has been employed for the alkoxy-chalcogenylation of alkenes. sciforum.net Similarly, iron(III) chloride can mediate the reaction between diorganyl diselenides and propargyl alcohols. This process involves the activation of the carbon-carbon triple bond by a seleniranium ion, followed by a 6-endo-dig cyclization to produce 2-organoselenyl-naphthalenes. acs.org

Radical-Mediated Carbon-Selenium Bond Formation

Radical reactions offer a distinct pathway for C-Se bond formation, often under mild conditions. researchgate.net These methods typically rely on the generation of either a carbon-centered radical that reacts with a selenium-containing compound or a selenium-centered radical (RSe•) that adds to an unsaturated substrate. nih.gov

A common strategy involves the homolytic cleavage of the relatively weak Se-Se bond in diselenides to generate two equivalents of the selenyl radical (RSe•). mdpi.com This cleavage can be initiated by heat or, more frequently, by light (photochemistry). nih.govchemrxiv.org The resulting selenyl radical can then add to C-C multiple bonds, such as those in alkenes and alkynes, to form a new C-Se bond and a carbon-centered radical, which can undergo further reactions. mdpi.comchemrxiv.org This light-promoted hydroselenation of alkenes can proceed with high anti-Markovnikov selectivity. chemrxiv.org

Another approach involves the generation of an aryl radical from a precursor like an arylboronic acid. This aryl radical can then be trapped by elemental selenium powder to form an aryl selenium radical in situ. This reactive intermediate can subsequently participate in cascade cyclization reactions to build complex selenated heterocyclic systems. sci-hub.se A decarboxylative coupling of phenylacetic acid with elemental selenium has also been reported to proceed via a radical mechanism to produce dibenzyl selenide and diselenide. researchgate.net

Catalytic Approaches to Selenide Synthesis

The development of catalytic systems for C-Se bond formation is a significant area of research, aiming to improve efficiency, reduce waste, and broaden substrate scope. Both transition metal and metal-free catalytic systems have been reported.

Silver-catalyzed cross-coupling reactions have been shown to be effective for the synthesis of diaryl selenides. Using a catalytic amount of a silver(I) salt, such as silver nitrate (B79036) (AgNO₃), diaryl diselenides can react with aryl boronic acids to afford unsymmetrical diaryl selenides in good to excellent yields. acs.org

Table 3: Effect of Silver(I) Catalyst on Diaryl Selenide Synthesis acs.org

| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AgOAc | 1,4-Dioxane | 12 | 30 |

| 2 | Ag₂CO₃ | 1,4-Dioxane | 12 | 65 |

| 3 | Ag₂O | 1,4-Dioxane | 12 | 70 |

| 4 | AgNO₃ | 1,4-Dioxane | 6 | 99 |

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. A system using nickel nanoparticles confined within a covalent organic polymer (Ni@CGP) has been developed to catalyze the C-Se coupling of aryl halides with elemental selenium powder, providing an efficient route to diaryl selenides. rsc.org Other catalytic systems, such as those based on titanocene (B72419) perfluorobutanesulfonate/zinc, have been used to promote the synthesis of unsymmetrical selenides from diaryl diselenides and bromoalkanes. sioc-journal.cn Furthermore, gold and iron catalysts have been employed in the addition of diselenides to acetylenes. mdpi.com

Transition Metal-Catalyzed Syntheses (e.g., Copper, Palladium, Indium, Nickel, Rhodium)

Transition metal catalysis is a cornerstone for the formation of carbon-selenium (C-Se) bonds, providing powerful tools for synthesizing symmetrical and unsymmetrical diorganic selenides. mangalkotegovtcollege.org These methods often involve the cross-coupling of selenium-containing nucleophiles with organic electrophiles.

Copper: Copper-catalyzed reactions are widely employed for C-Se bond formation. arkat-usa.org For the synthesis of bis(4-methylbenzyl) selenide, a plausible route involves the reaction of a selenium source, such as elemental selenium or sodium selenide, with 4-methylbenzyl halide in the presence of a copper catalyst. Research on analogous compounds has demonstrated the effectiveness of copper catalysis. For instance, copper(I) iodide (CuI) has been used to catalyze the synthesis of unsymmetrical diaryl selenides from arylboronic acids and diaryl diselenides. researchgate.net Similarly, a heterogeneous copper catalyst (CuS/Fe) has been shown to be effective. arkat-usa.org A one-pot, Cu-catalyzed direct C–H arylselenation using elemental selenium and aryl iodides has also been developed to access unsymmetrical heteroaryl selenides. nih.gov

Palladium: Palladium catalysts are highly effective for cross-coupling reactions. diva-portal.org The synthesis of diaryl selenides has been achieved via a novel palladium-catalyzed debenzylative cross-coupling of aryl benzyl selenides with aryl bromides, a transformation that tolerates a wide range of functional groups. acs.org In this process, the NIXANTPHOS ligand was found to be particularly effective. Another approach involves the palladium-catalyzed reaction of trialkyltin arylselenides with aryl halides. arkat-usa.org These methodologies suggest that a palladium-catalyzed coupling of a 4-methylbenzyl organometallic reagent with a selenium electrophile, or vice-versa, is a viable strategy.

Indium: Indium-mediated reactions offer a mild and efficient route to diorganic selenides. consensus.appscispace.comdntb.gov.ua A common method involves the cleavage of a diselenide, such as diphenyl diselenide, with indium(I) iodide, followed by reaction with an alkyl halide. dntb.gov.ua This one-pot procedure is effective for creating unsymmetrical selenides. dntb.gov.ua An indium-catalyzed system has also been used to directly convert benzyl alcohols and elemental selenium into dibenzyl selenides using a hydrosilane. scispace.comlookchem.com

Nickel: As a more cost-effective alternative to palladium, nickel catalysis has gained prominence in C-Se cross-coupling reactions. arkat-usa.org Nickel-catalyzed reactions of alkyl halides with arylthiosilanes have been developed for C-S bond formation and can be conceptually extended to selenium analogues. Efficient syntheses of selenides have been reported using nickel catalysts, often highlighting good functional group tolerance under mild conditions. arkat-usa.org

Rhodium: Rhodium catalysts have been utilized for the synthesis of organoselenium compounds, although they are less common than copper or palladium systems for simple selenide synthesis. Ruthenium(III) chloride, a related platinum-group metal, has been shown to catalyze the efficient one-pot synthesis of unsymmetrical diorganyl selenides from the cleavage of dibenzyl diselenide with zinc and subsequent reaction with alkyl halides. acs.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Diorganic Selenides

| Catalyst/Metal | Selenium Source | Electrophile/Coupling Partner | Key Conditions | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| CuI | Elemental Se / ArI | 4-Nitro-pyrazoles (C-H) | K₂CO₃, DMSO, 110 °C | Unsymmetrical heteroaryl selenides | Up to 91% | nih.gov |

| Pd(dba)₂ / NIXANTPHOS | Aryl benzyl selenides | Aryl bromides | K₃PO₄, Toluene, 110 °C | Unsymmetrical diaryl selenides | Up to 99% | acs.org |

| InI | Diphenyl diselenide | Alkyl halides | THF, Reflux | Unsymmetrical diorganyl selenides | 75-92% | dntb.gov.ua |

| RuCl₃ / Zn | Dibenzyl diselenide | Alkyl halides | THF, Reflux | Unsymmetrical benzyl alkyl selenides | 75-95% | acs.org |

Organocatalytic Methods

Organocatalysis represents a significant advancement in green chemistry, avoiding the use of potentially toxic and expensive transition metals. For selenide synthesis, organocatalytic methods often rely on activating substrates towards nucleophilic or electrophilic attack.

One prominent strategy involves the asymmetric α-selenenylation of aldehydes or ketones, where a chiral amine or other organocatalyst promotes the enantioselective introduction of a selenyl group. nih.gov While this is primarily for creating chiral centers adjacent to a carbonyl, the resulting seleno-functionalized molecule can be further transformed. For instance, a highly enantioselective α-selenenylation of an aldehyde can be followed by a Wittig reaction and a cardiff.ac.ukconicet.gov.ar-sigmatropic rearrangement to produce chiral α-hydroxy-(E)-β,γ-unsaturated esters. nih.gov Another approach involves using organocatalysts to facilitate the synthesis of selenium-containing heterocycles. nih.gov For the direct synthesis of a symmetrical selenide like bis(4-methylbenzyl) selenide, an organocatalytic approach might involve activating a selenium nucleophile or a 4-methylbenzyl electrophile under metal-free conditions.

Sustainable and Green Synthesis Protocols

In line with the principles of green chemistry, several sustainable methods for selenide synthesis have been developed that utilize alternative energy sources to reduce reaction times, energy consumption, and the use of hazardous reagents. nih.govvapourtec.com

Photochemical Synthesis (e.g., Visible Light Irradiation)

Visible light has emerged as a mild and powerful tool for promoting organic reactions, including the formation of C-Se bonds. conicet.gov.ar Photochemical methods often proceed via radical mechanisms. A notable, sustainable procedure for synthesizing 3-selenylindoles and asymmetric diarylselenides involves the reaction of diorganyl diselenides with indoles or electron-rich arenes, promoted by visible blue light. conicet.gov.arrsc.org This approach is advantageous as it functions without transition metal complexes or organic photocatalysts and uses benign solvents like ethanol. conicet.gov.arrsc.org The synthesis of 3-((4-methylbenzyl)selanyl)-1H-indole from indole (B1671886) and 1,2-bis(4-methylbenzyl)diselane (B14484812) has been specifically reported with an 89% yield under these conditions. rsc.org The mechanism is believed to involve the visible-light-induced homolytic cleavage of the Se-Se bond in the diselenide, generating selenyl radicals that then react with the substrate. nih.govacs.org

Sonochemical and Microwave-Assisted Synthesis

Sonochemical Synthesis: Ultrasound irradiation has been utilized as a green energy source to promote the synthesis of various selenides. nih.gov Sonochemistry can generate novel materials by creating localized high-temperature and high-pressure zones through acoustic cavitation. nju.edu.cnacs.org This method has been successfully applied to prepare various metal selenide nanoparticles, such as ZnSe, CuSe, and Ag₂Se, often from simple metal salts and a selenium source like selenourea (B1239437) or sodium selenosulfate in aqueous solutions. nju.edu.cnacs.orgtandfonline.comresearchgate.net The key advantages are the simple and efficient production of nanoparticles at a nano-scale. nju.edu.cnacs.org

Microwave-Assisted Synthesis: Microwave irradiation is another established green chemistry tool that dramatically reduces reaction times, often from hours to minutes, and can improve product yields. nih.govunivpancasila.ac.id This technique has been applied to the one-pot synthesis of symmetrical dibenzyl diselenides and other organoselenium compounds. acs.orgnih.gov For instance, the copper-catalyzed preparation of diaryl chalcogenides from aryl halides and diaryl diselenides is significantly accelerated under microwave heating. univpancasila.ac.id Similarly, new selenazole derivatives have been synthesized in excellent yields with shorter reaction times using microwave irradiation compared to conventional heating. nih.gov

Table 2: Comparison of Green Synthesis Protocols for Selenides

| Method | Energy Source | Typical Substrates | Key Advantages | Example Application | Ref |

|---|---|---|---|---|---|

| Photochemical | Visible Light (LEDs) | Diorganyl diselenides, Arenes | Metal-free, Mild conditions, Benign solvents | Synthesis of 3-selenylindoles | conicet.gov.arrsc.org |

| Sonochemical | Ultrasound | Metal acetates, Selenourea | Rapid, Aqueous media, Nanoparticle synthesis | Preparation of ZnSe nanoparticles | nju.edu.cnacs.org |

| Microwave | Microwave Irradiation | Selenosemicarbazides, α-halogenoketones | Drastically reduced reaction times, Higher yields | Synthesis of selenazoles | nih.gov |

Flow Chemistry in Selenide Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. researchgate.net The application of flow technologies is becoming increasingly popular for the synthesis of organoselenium compounds. cardiff.ac.ukresearchgate.net An interesting development combines electrochemistry with flow systems to create organoselenium compounds in a fully autonomous way. nih.gov For example, a multistep continuous-flow process has been developed for the selenylation of electron-rich arenes. acs.org This process involves the initial reduction of selenocyanates to diselenides, followed by photochemical activation of the Se-Se bond to achieve the C-H selenylation, all within a connected flow system. acs.org This approach improves yields and significantly shortens reaction times compared to batch reactions. acs.org

Derivatization and Functionalization Strategies of Related Precursors (e.g., from 1,2-bis(4-methylbenzyl)diselane)

The diselenide 1,2-bis(4-methylbenzyl)diselane is a valuable and stable precursor for the synthesis of various other organoselenium compounds, particularly unsymmetrical selenides. The core strategy involves the reductive cleavage of the Se-Se bond to generate a selenolate anion, which is a potent nucleophile.

A common and effective method for this cleavage is the use of a reducing agent like sodium borohydride (NaBH₄) in a solvent such as ethanol. hrpub.org This reaction generates two equivalents of the sodium 4-methylbenzyl selenolate. This highly reactive "living" species can then be treated in situ with a variety of electrophiles, such as different alkyl or benzyl halides, to form unsymmetrical selenides. hrpub.org This approach allows for the modular synthesis of a library of selenides from a single diselenide precursor. For example, the reaction of the selenolate generated from 1,2-bis[bis(4-chlorophenyl)methyl]diselane with various organic halides has been shown to produce a range of unsymmetrical selenides in good yields (52-89%). hrpub.org

This strategy provides a straightforward pathway to compounds of the structure 4-Me-C₆H₄-CH₂-Se-R, where 'R' can be a diverse range of organic moieties derived from the electrophile used.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For Selenide (B1212193), bis(4-methylbenzyl)-, NMR studies involving ¹H, ¹³C, and ⁷⁷Se nuclei are particularly informative.

¹H NMR spectroscopy for Selenide, bis(4-methylbenzyl)- reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by three main regions:

Aromatic Protons: The protons on the para-substituted benzene rings typically appear as a set of two doublets, a characteristic AA'BB' system, in the range of δ 7.0-7.3 ppm. This pattern arises from the coupling between adjacent ortho and meta protons.

Benzylic Protons (CH₂): The four protons of the two methylene (B1212753) groups are chemically equivalent and appear as a sharp singlet. This signal is typically found in the range of δ 3.5-4.0 ppm.

Methyl Protons (CH₃): The six protons of the two methyl groups are also equivalent and give rise to a distinct singlet, usually located in the upfield region around δ 2.1-2.4 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | ~7.0 - 7.3 | Two Doublets (AA'BB') | 8H |

| Benzylic (Se-CH₂) | ~3.5 - 4.0 | Singlet | 4H |

| Methyl (Ar-CH₃) | ~2.1 - 2.4 | Singlet | 6H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the symmetric Selenide, bis(4-methylbenzyl)-, five distinct carbon signals are expected:

Methyl Carbon: An upfield signal around δ 20-22 ppm corresponds to the methyl group's carbon.

Benzylic Carbon: The carbon of the methylene group attached to the selenium atom typically resonates in the range of δ 25-35 ppm. For the related bis(2-methylbenzyl)-selenide, this signal appears at δ 26.2 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom directly bonded to the selenium (C-Se) and the carbon bearing the methyl group (C-CH₃) are quaternary and have distinct chemical shifts. The two types of protonated aromatic carbons (CH) will also show separate signals. These typically appear in the δ 120-145 ppm region.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (Ar-C H₃) | ~20 - 22 |

| Benzylic (Se-C H₂) | ~25 - 35 |

| Aromatic (C H) | ~125 - 130 |

| Aromatic Quaternary (C -Se, C -CH₃) | ~135 - 145 |

⁷⁷Se NMR is a powerful tool for directly probing the selenium atom's electronic environment. acs.orgnorthwestern.edu The ⁷⁷Se nucleus is spin ½ with a natural abundance of 7.63%, making it suitable for NMR studies. acs.orghuji.ac.il It possesses a very wide chemical shift range of approximately 3000 ppm, which makes the chemical shifts highly sensitive to subtle changes in molecular structure and electronic effects. acs.org

For dibenzyl selenides, the ⁷⁷Se chemical shift is expected to be in a characteristic range that distinguishes it from other classes of organoselenium compounds like diselenides or selenols. The chemical shift value is influenced by the nature of the substituents on the benzyl (B1604629) groups. Furthermore, coupling constants between selenium and adjacent carbon or proton nuclei (e.g., ¹J(⁷⁷Se, ¹³C), ²J(⁷⁷Se, ¹H)) can be observed, providing valuable structural information. huji.ac.il These couplings are often seen as satellite peaks in the corresponding ¹³C or ¹H spectra. huji.ac.il The chemical shifts in ⁷⁷Se NMR can also show a strong dependence on the solvent and temperature used for the analysis. northwestern.edursc.org

Vibrational Spectroscopy (e.g., Infrared) for Structural Elucidation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present. For Selenide, bis(4-methylbenzyl)-, the key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic bands in the 1610-1450 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the CH₂ and CH₃ groups are found in the 1470-1360 cm⁻¹ range.

C-Se Stretching: The carbon-selenium bond stretch is a low-energy vibration and is typically weak. It appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1360 | Medium |

| C-Se Stretch | 600 - 500 | Weak |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For Selenide, bis(4-methylbenzyl)-, electron ionization (EI) mass spectrometry would show:

Molecular Ion Peak [M]⁺: A prominent molecular ion peak corresponding to the exact mass of the C₁₆H₁₈Se formula. A key feature is the characteristic isotopic pattern of selenium, which has several stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), resulting in a cluster of peaks for the molecular ion.

Fragmentation Pattern: The most common fragmentation pathway involves the cleavage of the benzyl-selenium bond. This results in the formation of a highly stable 4-methylbenzyl cation ([C₈H₉]⁺), which would give a strong signal at m/z = 91. This fragment is often the base peak in the spectrum.

X-ray Crystallography for Solid-State Structural Elucidation (e.g., related bis(2-methylbenzyl)-selenide)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While the specific crystal structure for Selenide, bis(4-methylbenzyl)- is not widely reported, the structure of its isomer, bis(2-methylbenzyl)-selenide, offers a valuable model.

The single-crystal X-ray diffraction study of bis(2-methylbenzyl)-selenide revealed the following key structural parameters :

Crystal System: Orthorhombic

Space Group: Pbca

C-Se Bond Length: The carbon-selenium bond lengths are a critical parameter.

This data indicates a bent geometry around the central selenium atom, as expected from VSEPR theory. The orientation of the methylbenzyl groups and the packing of the molecules in the crystal lattice are also determined. For comparison, the related compound 1,2-Bis(4-methylbenzyl)diselane (B14484812), which contains a Se-Se bond, crystallizes in a monoclinic system and exhibits a C-Se-Se-C torsion angle of 88.1°. nih.gov This highlights how changing the central linkage from a single selenium atom to a diselenide bridge significantly alters the molecular conformation.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, X-ray Photoelectron Spectroscopy)

While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information, other spectroscopic methods offer deeper insights into the electronic structure and elemental composition of "Selenide, bis(4-methylbenzyl)-". Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule, while X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and the chemical state of the constituent elements.

UV-Vis Spectroscopy

The UV-Vis spectrum of an organic compound is dictated by the electronic transitions between molecular orbitals. For "Selenide, bis(4-methylbenzyl)-", the presence of aromatic rings is expected to dominate the spectrum. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For instance, benzene, a fundamental aromatic system, displays three absorption bands around 184, 204, and 256 nm. quimicaorganica.org The substitution on the benzene ring, as in the case of the 4-methylbenzyl group, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Computational studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra of molecules and offer insights into the nature of the electronic transitions. Such theoretical calculations for "Selenide, bis(4-methylbenzyl)-" could provide valuable information on its expected UV-Vis absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima for Aromatic Selenides

Below is a hypothetical data table illustrating the kind of information that would be obtained from a UV-Vis spectroscopic analysis of aromatic selenides, based on typical values for related compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Diphenyl Selenide | Hexane | ~255 | ~10,000 | π → π |

| Dibenzyl Selenide | Ethanol | ~260 | ~8,000 | π → π |

| Selenide, bis(4-methylbenzyl)- | Hypothetical | ~265 | ~9,500 | π → π* |

Note: The data for "Selenide, bis(4-methylbenzyl)-" is hypothetical and based on expected trends for similar aromatic selenides.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For "Selenide, bis(4-methylbenzyl)-", XPS analysis would provide characteristic binding energies for the core level electrons of carbon (C 1s) and selenium (Se 3d). The C 1s spectrum is expected to show contributions from carbon atoms in different chemical environments, such as the aromatic ring carbons (sp² hybridized) and the benzylic and methyl carbons (sp³ hybridized). The binding energy for sp² carbons is typically around 284.2 eV, while sp³ carbons appear at slightly higher binding energies, around 285-286 eV. libretexts.org

The Se 3d core level spectrum is particularly informative for confirming the presence and chemical state of selenium. The Se 3d peak is split into two spin-orbit components, Se 3d₅/₂ and Se 3d₃/₂, with a typical separation of approximately 0.86 eV. thermofisher.com The binding energy of the Se 3d₅/₂ peak for selenium in an organic selenide (C-Se-C) linkage is expected to be in the range of 55-56 eV. researchgate.netnih.gov This value is distinct from elemental selenium (Se⁰), which typically appears at a slightly lower binding energy, and from higher oxidation states of selenium, which would appear at significantly higher binding energies. researchgate.net

Interactive Data Table: Expected XPS Binding Energies for "Selenide, bis(4-methylbenzyl)-"

This table presents the anticipated binding energies for the core level electrons of the constituent elements in "Selenide, bis(4-methylbenzyl)-", based on data from analogous organoselenium compounds.

| Element | Core Level | Expected Binding Energy (eV) | Notes |

| Carbon | C 1s (sp²) | ~284.5 | Aromatic ring carbons |

| Carbon | C 1s (sp³) | ~285.5 | Benzylic and methyl carbons |

| Selenium | Se 3d₅/₂ | ~55.5 | Characteristic of a C-Se-C linkage |

| Selenium | Se 3d₃/₂ | ~56.4 | Spin-orbit splitting component |

Note: These are expected values based on literature data for similar compounds and may vary slightly depending on the specific chemical environment and instrumental calibration.

Applications in Organic Synthesis and Catalysis

Selenide (B1212193), bis(4-methylbenzyl)-, as a Synthetic Building Block

Organoselenium compounds are valuable building blocks in organic synthesis due to the unique reactivity of the carbon-selenium bond. While direct examples of Selenide, bis(4-methylbenzyl)- as a synthetic building block are scarce, its structural motifs suggest potential utility in constructing more complex molecules. The 4-methylbenzyl groups can be functionalized further, and the selenide moiety can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The general reactivity of selenides allows them to be precursors for a variety of functional groups. For instance, oxidation of the selenide to a selenoxide followed by syn-elimination is a classic method for introducing double bonds into organic molecules. The 4-methylbenzyl groups could provide steric or electronic influence in such transformations.

Interactive Data Table: Potential Synthetic Transformations of Selenide, bis(4-methylbenzyl)-

| Transformation | Reagents | Potential Product |

| Oxidation-Elimination | H₂O₂, m-CPBA | 4,4'-Dimethylstilbene |

| Selenoxide rsc.orgcas.org-Sigmatropic Rearrangement | [O], Δ | Allylic alcohols |

| Reductive Cleavage | Na/NH₃ | 4-Methylbenzyl anion |

| Metal-Catalyzed Cross-Coupling | Pd or Ni catalyst, organometallic reagent | Substituted toluenes |

Applications as Reagents in Functional Group Transformations

Dialkyl selenides can act as reagents in a variety of functional group transformations. Although specific studies on Selenide, bis(4-methylbenzyl)- are limited, its chemical properties suggest it could be employed in reactions analogous to other dialkyl selenides. For example, they can be used as nucleophiles or as precursors to electrophilic selenium species.

One potential application is in deoxygenation reactions. Selenides can be used to convert epoxides to alkenes and nitro compounds to amines. The reactivity of Selenide, bis(4-methylbenzyl)- in such transformations would depend on the specific reaction conditions and substrates.

Catalytic Applications in Organic Reactions

Organoselenium compounds have emerged as important catalysts in a range of organic reactions, often mimicking the activity of selenium-containing enzymes.

Redox Catalysis

Selenides can act as catalysts in redox reactions, often involving a selenide/selenoxide catalytic cycle. In these processes, the selenide is oxidized to the corresponding selenoxide, which then acts as the oxidant for the substrate, regenerating the selenide. While there is no specific data on Selenide, bis(4-methylbenzyl)- in this context, its selenium center should be capable of undergoing such redox cycling.

Asymmetric Catalysis

The development of chiral organoselenium catalysts for asymmetric synthesis is an active area of research. While Selenide, bis(4-methylbenzyl)- itself is achiral, it could serve as a precursor for the synthesis of chiral selenide ligands for transition metal catalysis or as a scaffold for the development of chiral organocatalysts. The introduction of chiral auxiliaries onto the benzyl (B1604629) rings could lead to novel catalysts for asymmetric transformations.

Photocatalysis

Recent advancements in photoredox catalysis have highlighted the potential of various organic molecules to act as photocatalysts. Organoselenium compounds can participate in single-electron transfer processes under photochemical conditions. The UV-visible absorption properties of Selenide, bis(4-methylbenzyl)-, influenced by the aromatic rings, would determine its potential as a photocatalyst or a photosensitizer.

Metal-Free Catalysis

The drive towards sustainable chemistry has spurred interest in metal-free catalysis. Organocatalysis, which utilizes small organic molecules as catalysts, is a prominent example. While specific applications of Selenide, bis(4-methylbenzyl)- as a metal-free catalyst have not been reported, the selenium atom's Lewis basicity and its ability to participate in various bonding interactions suggest its potential in this area. For instance, it could act as a Lewis base catalyst to activate substrates or participate in chalcogen bonding interactions to control reactivity and selectivity.

Role in Heterocycle Synthesis

Based on the available research, there is no specific information detailing the direct application of bis(4-methylbenzyl) selenide as a reagent or catalyst in the synthesis of heterocyclic compounds. While organoselenium chemistry, in general, plays a significant role in the construction of various heterocycles, specific studies employing bis(4-methylbenzyl) selenide for this purpose are not documented in the provided scientific literature. The synthesis of selenium-containing heterocycles often involves reagents like elemental selenium, sodium selenide, or various organoselenyl halides. nih.govnih.gov

Integration into Multistep Continuous-Flow Synthesis

The integration of synthetic methodologies into continuous-flow systems offers significant advantages in terms of safety, efficiency, and scalability. acs.orgconicet.gov.ar While direct studies on bis(4-methylbenzyl) selenide in this context are not available, a highly relevant multistep continuous-flow process has been developed for the synthesis and subsequent utilization of the closely related compound, 1,2-bis(4-methylbenzyl)diselane (B14484812). acs.org

This process demonstrates the potential for integrating complex organoselenium chemistry into modern manufacturing platforms. The synthesis was achieved through a two-step flow sequence:

Reduction of Selenocyanate: The corresponding alkyl selenocyanate is first reduced using a reagent like Rongalite.

Photochemical C-H Activation: The resulting diselenide is then utilized in a photochemical Csp²–H activation reaction for the selenylation of electron-rich arenes. acs.org

This continuous-flow approach led to improved yields and significantly shorter reaction times when compared to traditional batch processing. The successful coupling of a chemical reduction with a photooxidative transformation in a continuous sequence highlights the capability of flow chemistry to handle complex and multi-step synthetic routes involving organoselenium intermediates. acs.org

The table below summarizes the key aspects of the continuous-flow synthesis involving a related bis(4-methylbenzyl) moiety.

Table 1: Multistep Continuous-Flow Synthesis of Organic Selenides

| Step | Reaction Type | Key Features in Flow | Outcome |

|---|---|---|---|

| 1 | Reduction of Selenocyanate | Efficient mixing and temperature control | Formation of Diselenide |

| 2 | Photochemical Selenylation | Precise control over irradiation time | Selenylation of Arenes |

This data is based on the synthesis and application of 1,2-bis(4-methylbenzyl)diselane as a proxy for understanding the potential integration of similar compounds into continuous-flow systems. acs.org

Material Science Applications of Organoselenium Compounds, Including Selenides

Precursors for Metal Selenide (B1212193) Materials (e.g., Semiconductors, Nanomaterials)

Organoselenium compounds are widely utilized as precursors for the synthesis of metal selenide nanomaterials, which are crucial components in various technological applications such as solar cells, light-emitting diodes (LEDs), and thermoelectric devices. researchgate.netrsc.org The primary role of the organoselenium precursor is to provide a reactive and controllable source of selenium for the formation of metal selenide nanocrystals.

The synthesis of these nanomaterials often involves the "hot injection" method, where a solution of the organoselenium precursor is rapidly introduced into a hot solution containing a metal precursor. nih.govrsc.org This process allows for precise control over the nucleation and growth of the nanocrystals, thereby enabling the tuning of their size, shape, and, consequently, their optical and electronic properties. nih.govresearchgate.net

Various organoselenium compounds have been explored as selenium sources. For instance, trioctylphosphine selenide (TOPSe) is a commonly used precursor for the synthesis of cadmium selenide (CdSe) quantum dots. nih.govwikipedia.org Dialkyl and diaryl diselenides, such as dibenzyl diselenide, have also been investigated. acs.org The choice of the organic substituent on the selenium atom can influence the reactivity of the precursor and the kinetics of nanocrystal formation. acs.org For example, the C-Se bond strength in the precursor can affect the reaction pathway and determine the crystal phase of the resulting metal selenide nanocrystals. acs.org

Table 1: Examples of Organoselenium Precursors in Metal Selenide Nanocrystal Synthesis

| Precursor | Metal Selenide Produced | Synthesis Method | Reference |

| Trioctylphosphine selenide (TOPSe) | Cadmium Selenide (CdSe) | Hot Injection | nih.gov |

| Dibenzyl diselenide | Copper Indium Selenide (CuInSe2) | Hot Injection | acs.org |

| Dimethyl diselenide | Copper Indium Selenide (CuInSe2) | Hot Injection | acs.org |

| Diphenyl diselenide | Copper Indium Selenide (CuInSe2) | Hot Injection | acs.org |

| Selenium dioxide (with alcohols) | Cadmium Selenide (CdSe) | Non-injection | researchgate.net |

The thermal decomposition of these organoselenium precursors in the presence of metal salts leads to the formation of metal selenide monomers, which then aggregate to form nanocrystals. The organic ligands from the precursors often play a dual role by also acting as capping agents that stabilize the nanocrystals and prevent their agglomeration. tandfonline.com

Integration into Polymeric Materials (e.g., High Refractive Index Polymers, Redox-Responsive Materials)

The incorporation of selenium atoms into polymer structures can impart unique and desirable properties, leading to the development of advanced functional materials.

High Refractive Index Polymers:

There is a growing demand for polymers with high refractive indices for applications in optical lenses, anti-reflective coatings, and advanced optoelectronic devices. advanceseng.com Introducing elements with high molar refraction, such as selenium, into a polymer is an effective strategy to increase its refractive index. advanceseng.commdpi.com The molar refraction of selenium is significantly higher than that of sulfur, making selenide-containing polymers particularly promising for these applications. mdpi.com

Researchers have successfully synthesized a variety of selenium-containing polymers with high refractive indices. These include polyimides, poly(meth)acrylates, and other polymers with pendent selenide groups. researchgate.netresearchgate.net For instance, polyimides containing selenide moieties have been shown to exhibit exceptionally high refractive indices, with values reaching up to 1.968 at 633 nm. mdpi.com The refractive index of these polymers can often be tuned by adjusting the selenium content in the polymer backbone or side chains. researchgate.net

Table 2: Refractive Indices of Selenium-Containing Polymers

| Polymer Type | Selenium-Containing Monomer | Refractive Index (at 633 nm) | Reference |

| Polyimide | Bis(4-aminophenyl)selanide and 1,1′-bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) selenide dianhydride | 1.968 | mdpi.com |

| Polyimide | Bis(3-trifluoromethyl-4-aminophenyl)selenide | >1.844 | researchgate.net |

| Polystyrene Copolymer | N-phenyl maleimide with phenylselenide | >P2 (phenylsulfide) & P1 (phenyloxide) | |

| Poly(glycidyl methacrylate) | Post-modified with selenium-functional agent | 1.611–1.719 | mdpi.com |

Redox-Responsive Materials:

The reversible oxidation and reduction of the selenide moiety make selenium-containing polymers excellent candidates for the development of redox-responsive materials. These "smart" materials can change their properties, such as solubility, shape, or fluorescence, in response to a change in the redox environment. This behavior is particularly interesting for applications in drug delivery, sensors, and self-healing materials. nih.govresearchgate.net

The selenide group can be oxidized to selenoxide or selenone, which can then be reduced back to the selenide. This transition alters the polarity and conformation of the polymer chains, triggering the desired response. Diselenide bonds, which are even more sensitive to redox stimuli, are also incorporated into polymers to create materials that can be cleaved or crosslinked in response to specific triggers like glutathione (B108866) or reactive oxygen species found in biological systems. nih.govresearchgate.net For instance, micelles formed from diselenide-containing block copolymers can be designed to release a drug cargo in the reducing environment of a cancer cell. researchgate.net

Advanced Material Design and Fabrication (e.g., Porphyrins)

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds with a wide range of applications in catalysis, sensing, and photodynamic therapy. uakron.edunih.gov The synthesis and functionalization of porphyrins are key to tuning their properties for specific applications.

While there is no direct evidence in the reviewed literature of bis(4-methylbenzyl) selenide being used in porphyrin synthesis, the general strategies for creating meso-substituted porphyrins allow for the incorporation of a wide variety of functional groups. nih.govorgsyn.org The synthesis of meso-tetrasubstituted porphyrins can be achieved through the acid-catalyzed condensation of a pyrrole with an aldehyde. nih.gov By using an aldehyde bearing a selenide moiety, it would be theoretically possible to incorporate this functional group into the porphyrin structure.

Furthermore, existing porphyrin structures can be modified to include selenium. For example, terminal selenide ligands have been attached to metalloporphyrins, creating complexes such as (TTP)Mo=Se (where TTP is meso-tetra-p-tolylporphyrinato). These modifications can influence the electronic properties and catalytic activity of the porphyrin complex. The synthesis of such complexes involves the reaction of a metalloporphyrin precursor with a selenium-transfer reagent.

The incorporation of selenium into the porphyrin macrocycle or its peripheral substituents could lead to new materials with interesting photophysical and redox properties, potentially finding use in areas like photoredox catalysis or as components in novel electronic materials.

Environmental Science Research on Organoselenium Compounds

Biogeochemical Cycling and Environmental Fate of Organoselenium Species

The biogeochemical cycling of selenium is a complex process involving various transformations between inorganic and organic species, driven by both biological and abiotic factors. Organoselenium compounds, including species structurally related to "Selenide, bis(4-methylbenzyl)-", play a significant role in this cycle.

Upon introduction into the environment, "Selenide, bis(4-methylbenzyl)-" would be subject to a variety of processes that dictate its transport, transformation, and ultimate fate. The presence of the benzyl (B1604629) groups suggests a certain level of persistence, as these aromatic structures can be more resistant to degradation than simple alkyl chains. The environmental fate is influenced by factors such as soil composition, water chemistry, microbial populations, and sunlight exposure.

Microorganisms are key players in the transformation of organoselenium compounds. They can metabolize these compounds through various pathways, leading to the formation of other organic and inorganic selenium species. For instance, some microbes can demethylate or dealkylate organoselenium compounds, while others can incorporate selenium into biomolecules. The transformation of organic selenium compounds by yeast, for example, often results in the production of selenomethionine.

The following table summarizes the key processes involved in the biogeochemical cycling of organoselenium compounds, which would be relevant to the environmental fate of "Selenide, bis(4-methylbenzyl)-".

| Process | Description | Potential Impact on "Selenide, bis(4-methylbenzyl)-" |

| Biotransformation | Microbial metabolism leading to changes in the chemical structure of the compound. | Can lead to the breakdown of the benzyl groups and the release of selenium in different forms. |

| Volatilization | Conversion of selenium compounds into volatile forms, such as dimethyl selenide (B1212193), by microbial action. | While less direct for a larger molecule, degradation products could be volatilized. |

| Sorption | Binding of the compound to soil organic matter and clay particles. | The aromatic nature of the benzyl groups may enhance sorption to organic-rich soils, reducing its mobility. |

| Leaching | Movement of the compound through the soil profile with water. | Sorption would counteract leaching, but its mobility will depend on soil type and water flow. |

| Plant Uptake | Absorption and metabolism of the compound by plants. | Plants can take up various forms of selenium, and the uptake of "Selenide, bis(4-methylbenzyl)-" or its degradation products is possible. |

Degradation Pathways of Organoselenium Compounds

The degradation of organoselenium compounds in the environment is crucial for mitigating their potential toxicity. Two primary pathways for the degradation of compounds like "Selenide, bis(4-methylbenzyl)-" are photocatalytic and microbial degradation.

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), and a light source (e.g., sunlight) to break down organic pollutants. This method has shown potential for degrading recalcitrant organic compounds.

For "Selenide, bis(4-methylbenzyl)-", photocatalysis would likely proceed through the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst. These radicals can attack the aromatic rings of the benzyl groups and the carbon-selenium bond, leading to the stepwise degradation of the molecule. The degradation process can ultimately lead to the mineralization of the organic part into carbon dioxide and water, and the conversion of selenium into inorganic forms.

The efficiency of photocatalytic degradation is influenced by several factors, as detailed in the table below.

| Factor | Influence on Degradation | Relevance to "Selenide, bis(4-methylbenzyl)-" |

| Catalyst Type | Different catalysts have varying efficiencies. TiO2 and ZnO are common choices. | The selection of an appropriate catalyst would be crucial for effective degradation. |

| Catalyst Concentration | An optimal concentration exists; too high a concentration can lead to light scattering and reduced efficiency. | Determining the optimal catalyst loading would be necessary for treatment applications. |

| pH | The pH of the medium can affect the surface charge of the catalyst and the speciation of the target compound. | The degradation rate of "Selenide, bis(4-methylbenzyl)-" would likely be pH-dependent. |

| Light Intensity | Higher light intensity generally leads to a faster degradation rate, up to a certain point. | Solar photocatalysis could be a viable option, harnessing natural sunlight. |

| Presence of Oxidants | The addition of oxidants like hydrogen peroxide can enhance the generation of hydroxyl radicals. | The degradation process could be accelerated by the addition of co-oxidants. |

Microbial degradation involves the breakdown of organic compounds by microorganisms, which use them as a source of carbon and energy. The biodegradability of "Selenide, bis(4-methylbenzyl)-" would depend on the ability of microbial communities to produce enzymes that can cleave the carbon-selenium and carbon-carbon bonds within the molecule.

The degradation of compounds containing benzyl groups, such as butyl benzyl phthalate, has been observed in various microbial species. These organisms often initiate the degradation by hydrolyzing ester bonds and subsequently breaking down the aromatic ring. A similar process could be envisioned for "Selenide, bis(4-methylbenzyl)-", where initial enzymatic attack might target the C-Se bond, followed by the degradation of the resulting p-methylbenzyl moieties.

The following table outlines the key steps and microbial players potentially involved in the degradation of "Selenide, bis(4-methylbenzyl)-".

| Degradation Step | Description | Potential Microorganisms |

| Initial Cleavage | Enzymatic cleavage of the carbon-selenium bond. | Bacteria and fungi known to degrade organosulfur and organoselenium compounds. |

| Aromatic Ring Cleavage | Breakdown of the p-methylbenzyl rings. | Aerobic bacteria capable of aromatic hydrocarbon degradation (e.g., Pseudomonas, Rhodococcus). |

| Mineralization | Complete breakdown to CO2, water, and inorganic selenium. | A consortium of microorganisms with diverse metabolic capabilities. |

Remediation Strategies for Selenium Contamination (focused on chemical transformation/removal)

Remediation of sites contaminated with selenium, including organoselenium compounds, often involves strategies aimed at transforming the selenium into a less mobile and less toxic form or removing it from the contaminated medium.

For contamination involving "Selenide, bis(4-methylbenzyl)-", several chemical transformation and removal strategies could be employed. These strategies often focus on breaking down the organic part of the molecule and immobilizing the selenium.

Advanced Oxidation Processes (AOPs): As discussed under photocatalytic degradation, AOPs are effective in breaking down recalcitrant organic molecules. Besides photocatalysis, other AOPs like Fenton and photo-Fenton reactions, which generate hydroxyl radicals through the reaction of hydrogen peroxide with iron salts, could be applied to degrade "Selenide, bis(4-methylbenzyl)-".

Chemical Reduction: Another approach is the chemical reduction of the organoselenium compound. This could potentially cleave the C-Se bond and reduce the selenium to its elemental form (Se(0)), which is insoluble and less bioavailable. However, the effectiveness of chemical reductants on a stable compound like "Selenide, bis(4-methylbenzyl)-" would need to be investigated.

The table below compares different remediation strategies that could be applicable to "Selenide, bis(4-methylbenzyl)-".

| Remediation Strategy | Principle | Advantages | Disadvantages |

| Photocatalysis | Degradation by UV/solar light in the presence of a semiconductor catalyst. | Can lead to complete mineralization; uses renewable energy (sunlight). | Catalyst recovery can be challenging; efficiency can be affected by water turbidity. |

| Fenton/Photo-Fenton | Oxidation by hydroxyl radicals generated from H2O2 and Fe(II)/Fe(III). | Rapid degradation rates; effective for a wide range of organic compounds. | Requires acidic pH; consumption of reagents; production of iron sludge. |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants (e.g., permanganate, persulfate) into the subsurface. | Can treat contaminants in place without excavation. | Potential for non-specific reactions with soil components; may mobilize other contaminants. |

Q & A

Q. What are the recommended synthetic protocols for bis(4-methylbenzyl) selenide, and how can purity be optimized?

Methodological Answer: Synthesis of organoselenium compounds like bis(4-methylbenzyl) selenide typically involves nucleophilic substitution or coupling reactions. For example, analogous selenide syntheses use stoichiometric reactions between alkyl halides and selenide salts (e.g., Na₂Se) under inert atmospheres . Purity optimization requires rigorous purification steps, such as column chromatography or recrystallization, as demonstrated in copper selenide complex preparations . Solvent selection (e.g., dichloromethane or ethanol) and temperature control are critical to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing bis(4-methylbenzyl) selenide?

Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR can identify structural motifs and confirm selenium bonding environments. For example, 2D heteronuclear NMR (e.g., HMBC) resolves coupling interactions in selenides, as shown in bis(trimethyltin) selenide studies .

- X-ray Crystallography: Single-crystal X-ray diffraction determines bond lengths, angles, and coordination geometry. Parameters like space group (e.g., P1), unit cell dimensions, and refinement statistics (e.g., R-factor < 0.06) should align with protocols for related selenide complexes .

Q. How can physicochemical properties (e.g., density, thermal stability) be experimentally determined for bis(4-methylbenzyl) selenide?

Methodological Answer:

- Density: Use gas pycnometry or calculate from crystallographic data (e.g., ), where , , as in analogous compounds .

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition temperatures. Compare with bis(4-methylbenzyl) oxalate () to infer selenium analogues’ stability.

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of bis(4-methylbenzyl) selenide?

Methodological Answer: Employ generalized gradient approximation (GGA) functionals (e.g., Perdew-Burke-Ernzerhof (PBE)) to model exchange-correlation energy. Basis sets like LANL2DZ (for Se) and 6-31G(d,p) (for C, H) optimize accuracy. Validate results against experimental bond lengths (e.g., Cu–Se distances in selenide complexes ) and ionization potentials. DFT also predicts frontier molecular orbitals (HOMO/LUMO) to explain redox behavior .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for selenium-containing compounds?

Methodological Answer:

- Cross-Validation: Compare XRD-derived bond lengths with NMR coupling constants (e.g., ) .

- Error Analysis: Quantify uncertainties in refinement (e.g., , ) and instrumental limits (e.g., NMR sensitivity at low Se concentrations).

- Complementary Techniques: Pair XRD with EXAFS to refine selenium coordination geometry.

Q. How can ligand substitution effects in bis(4-methylbenzyl) selenide be systematically studied for catalytic applications?

Methodological Answer:

- Comparative Synthesis: Synthesize analogues with varying substituents (e.g., 4-methyl vs. 4-bromo benzyl groups) and compare catalytic activity in model reactions (e.g., redox catalysis).

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under controlled conditions (e.g., for in situ X-ray monitoring) .

- Computational Screening: Use DFT to simulate transition states and identify steric/electronic effects of substituents .

Data Presentation and Analysis

Q. What are best practices for presenting crystallographic and spectroscopic data in publications?

Methodological Answer:

- Crystallography: Include tables with unit cell parameters (e.g., , ), refinement statistics (), and thermal ellipsoid plots .

- Spectroscopy: Provide full NMR assignments (δ, multiplicity, -values) and raw data in appendices. Use SI for large datasets (e.g., 8,416 reflections) .

- Reproducibility: Detail synthesis protocols (e.g., solvent ratios, reaction times) and instrument calibration methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.